1,2-Dihydroxy propylphosphonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

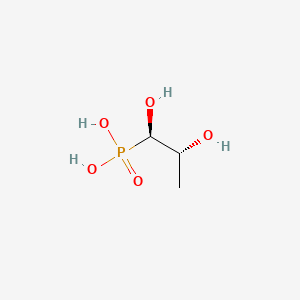

1,2-Dihydroxy propylphosphonic acid is a member of the class of phosphonic acids that is propylphosphonic acid substituted by hydroxy groups at positions 1 and 2 . It has a molecular formula of C3H9O5P . It is also known by other names such as (1,2-Dihydroxypropyl)phosphonic acid, (1,2-Dihydroxypropyl)phosphonsäure in German, and Acide (1,2-dihydroxypropyl)phosphonique in French .

Synthesis Analysis

The synthesis of 1,2-Dihydroxy propylphosphonic acid involves several steps. One method involves the use of propylphosphonic anhydride (T3P®) as a green coupling reagent for the synthesis of N-formamides from aromatic amines and formic acid . Another method involves an enzyme-catalyzed 1,2-phosphono migration reaction .

Molecular Structure Analysis

The molecular structure of 1,2-Dihydroxy propylphosphonic acid consists of a propyl chain with two hydroxy groups and a phosphonic acid group . The average mass is 156.074 Da and the monoisotopic mass is 156.018753 Da .

Chemical Reactions Analysis

1,2-Dihydroxy propylphosphonic acid can undergo various chemical reactions. For example, it can be involved in the generation of free radicals .

Physical And Chemical Properties Analysis

1,2-Dihydroxy propylphosphonic acid has a molecular formula of C3H9O5P, an average mass of 156.074 Da, and a monoisotopic mass of 156.018753 Da .

Applications De Recherche Scientifique

Biodegradation Studies : Research indicates that compounds like 1,2-Dihydroxy propylphosphonic acid are used to study C-P bond cleavage in certain bacterial species. These studies contribute to understanding the biodegradation pathways of related compounds (Pallitsch et al., 2017).

Transformation in Bacteria : There's research into how certain phosphonic acids are transformed into other compounds, like fosfomycin, in bacteria. This transformation involves complex biochemical processes and is crucial for the synthesis of important pharmaceuticals (Woschek et al., 2002).

Coupling Agent in Organic Chemistry : Propylphosphonic acid anhydride, a derivative of 1,2-Dihydroxy propylphosphonic acid, is used as a coupling agent in various reactions. Its applications in peptide synthesis and other areas of organic chemistry are significant due to its efficiency and low toxicity (Koch et al., 2009).

Synthesis and Antimalarial Evaluation : Alpha-halogenated analogues of compounds related to 1,2-Dihydroxy propylphosphonic acid have been synthesized and evaluated for their potential as antimalarial drugs. These studies are vital for the development of new treatments for malaria (Verbrugghen et al., 2010).

Applications in the Synthesis of Heterocyclic Compounds : The anhydride form of propylphosphonic acid is utilized in the synthesis of various heterocyclic compounds, indicating its importance in medicinal chemistry and drug development (Sekgota et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

[(1R,2R)-1,2-dihydroxypropyl]phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O5P/c1-2(4)3(5)9(6,7)8/h2-5H,1H3,(H2,6,7,8)/t2-,3-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMXXUIOCREOTJ-PWNYCUMCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(O)P(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](O)P(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001340077 |

Source

|

| Record name | [(1R,2R)-1,2-Dihydroxypropyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001340077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dihydroxy propylphosphonic acid | |

CAS RN |

132125-60-1 |

Source

|

| Record name | [(1R,2R)-1,2-Dihydroxypropyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001340077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid](/img/structure/B1144974.png)